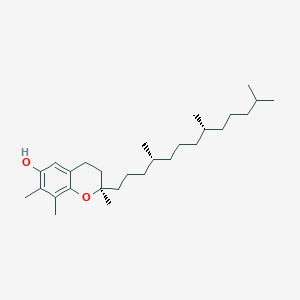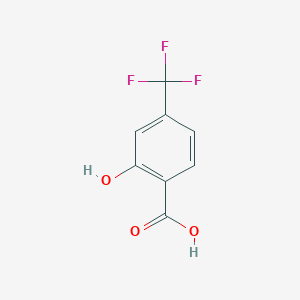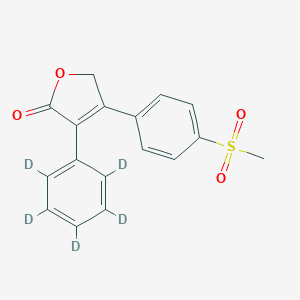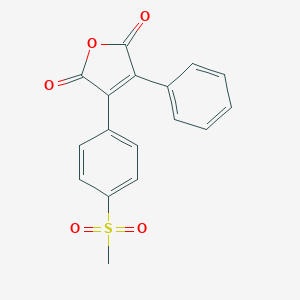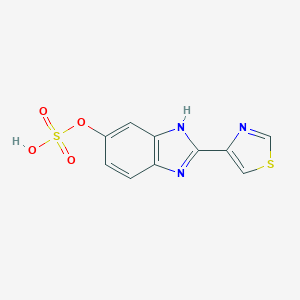
Sodium pyrimidine-4-carboxylate
説明
Sodium pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are important in many biological processes and have various applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of polyfunctionalized pyrimidine-4-carboxylate involves reactions against various nucleophiles (Gonçalves et al., 2016).
- Another method of synthesis involves the condensation of sodium salts with heterocyclic amines and other reagents to form different pyrimidine derivatives (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
- The molecular structure of Sodium pyrimidine-4-carboxylate includes the pyrimidine ring, a fundamental structure in many biologically active compounds.
- The configuration and tautomeric mixtures of such compounds can be studied using NMR spectroscopy (Ershov et al., 2013).
Chemical Reactions and Properties
- Pyrimidine derivatives, including Sodium pyrimidine-4-carboxylate, undergo various chemical reactions, forming new compounds with diverse properties (Santilli et al., 1971).
- The reactivity of these compounds against different nucleophiles leads to the formation of diverse pyrimidine derivatives with varying chemical properties (Zhichkin et al., 2002).
Physical Properties Analysis
- The physical properties of Sodium pyrimidine-4-carboxylate and its derivatives depend on the specific substituents and modifications in the pyrimidine ring.
- These properties can be studied using techniques like X-ray crystallography, NMR spectroscopy, and others.
Chemical Properties Analysis
- Pyrimidine derivatives exhibit a range of chemical properties based on their structure and substituents.
- They can participate in various chemical reactions, leading to the formation of new compounds with potential applications in medicinal chemistry (Montebugnoli et al., 2002).
科学的研究の応用
-
Anti-inflammatory Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis of pyrimidines involves numerous methods, and their anti-inflammatory effects are evaluated through various biological assays .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Neuroprotective Applications
- Field : Neurological Research
- Summary : Certain pyrimidine derivatives have been found to have potential anti-neuroinflammatory and neuroprotective effects .
- Methods : These compounds are designed by combining the phenyl-pyrimidine carboxylate fragment with differently substituted triazoles via a piperazine linker .
- Results : The synthesized novel triazole-pyrimidine derivatives are then evaluated for their neuroprotective effects .
-
Neuroprotective and Anti-neuroinflammatory Applications
- Field : Neurological Research
- Summary : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds have shown promising neuroprotective and anti-inflammatory properties .
- Methods : The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
-
Chemical Synthesis Applications
- Field : Organic Chemistry
- Summary : Methyl 1,2,3-triazine-5-carboxylate reacts with alkyl and aryl amidines at room temperature at remarkable rates to provide product pyrimidines in high yields .
- Methods : The reaction occurs at room temperature and is nearly 10000-fold faster than that of unsubstituted 1,2,3-triazine .
- Results : The reaction provides product pyrimidines in high yields .
-
Antimicrobial, Antimalarial, Antiviral, Anticancer, Antileishmanial, Anti-inflammatory, Analgesic, Anticonvulsant, Antihypertensive, and Antioxidant Applications
- Field : Pharmaceutical Research
- Summary : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
- Methods : The synthesis of these pyrimidine derivatives involves various chemical reactions and their therapeutic effects are evaluated through various biological assays .
- Results : Pyrimidines have shown promising results in treating a wide range of diseases and conditions .
-
Inhibition of Prostaglandin E2 (PGE2) Production
- Field : Medical and Pharmaceutical Research
- Summary : Certain pyrimidine derivatives have been found to inhibit the production of Prostaglandin E2 (PGE2), a bioactive lipid that plays a key role in inflammation and pain .
- Methods : The synthesis of these pyrimidine derivatives involves various chemical reactions and their inhibitory effects on PGE2 production are evaluated through biological assays .
- Results : Some pyrimidine derivatives have shown significant inhibitory activity against PGE2 production .
Safety And Hazards
According to the safety data sheet, Sodium pyrimidine-4-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
特性
IUPAC Name |
sodium;pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOSKBKUAXVZIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647507 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyrimidine-4-carboxylate | |
CAS RN |
819850-18-5 | |
| Record name | Sodium pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



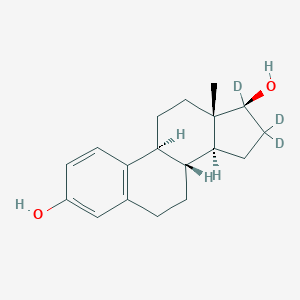
![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
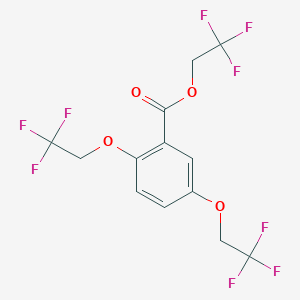
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
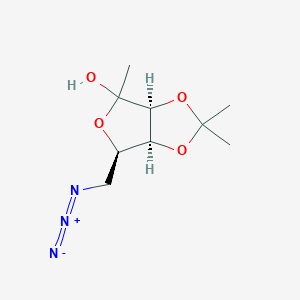
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
